Kaempferidinidin chloride

Overview

Description

Kaempferidinidin chloride is a colorless crystalline substance with a special odorThe compound has the molecular formula C16H13ClO5 and a molecular weight of 320.73 g/mol .

Preparation Methods

Kaempferidinidin chloride can be synthesized through several methods. One commonly used method involves the reaction of pseudopridine with hydrogen chloride. The specific reaction conditions and operating procedures depend on the laboratory conditions and requirements . Industrial production methods may vary, but they generally involve similar chemical reactions and conditions.

Chemical Reactions Analysis

Kaempferidinidin chloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Kaempferidinidin chloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in the study of biological processes and pathways.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of kaempferidinidin chloride involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Kaempferidinidin chloride is similar to other compounds such as guibourtinidin chloride and apigeninidin chloride. These compounds have similar structures but differ in their individual atoms, functional groups, and substructures. This results in differences in their physicochemical properties, bioactivity, and pharmacological properties .

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research Its unique chemical properties and potential for various reactions make it a valuable tool in chemistry, biology, medicine, and industry

Biological Activity

Kaempferidinidin chloride, a flavonoid compound with the molecular formula C16H13ClO5, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

- Molecular Weight : 320.73 g/mol

- CAS Number : 13544-52-0

- Physical State : Colorless crystalline powder

Biological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

- Antioxidant Properties : The compound has shown significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory pathways, potentially reducing the risk of chronic inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, effective against various bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Reduces oxidative stress markers | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antimicrobial | Effective against E. coli and S. aureus |

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Cell Signaling Pathways : It modulates pathways involved in inflammation and apoptosis, including the MAPK pathway.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in oxidative stress and inflammatory responses.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

-

Antioxidant Study :

- A study evaluated the antioxidant capacity of this compound using various assays (DPPH, FRAP).

- Results indicated a significant reduction in free radical formation, supporting its use as a potential therapeutic agent for oxidative stress-related conditions.

-

Anti-inflammatory Research :

- In vitro experiments demonstrated that this compound reduced the secretion of pro-inflammatory cytokines (TNF-alpha, IL-6) in macrophages stimulated with LPS.

- These findings suggest its potential role in managing inflammatory diseases.

-

Antimicrobial Efficacy :

- A study assessed the antimicrobial activity against common pathogens such as E. coli and S. aureus.

- The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL.

Table 2: Case Study Findings

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antioxidant Capacity | DPPH and FRAP assays | Significant reduction in free radicals |

| Anti-inflammatory | LPS-stimulated macrophages | Decreased TNF-alpha and IL-6 levels |

| Antimicrobial | MIC determination against E. coli and S. aureus | Effective at concentrations as low as 50 µg/mL |

Properties

IUPAC Name |

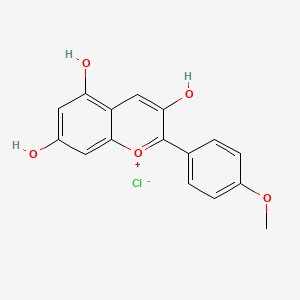

2-(4-methoxyphenyl)chromenylium-3,5,7-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5.ClH/c1-20-11-4-2-9(3-5-11)16-14(19)8-12-13(18)6-10(17)7-15(12)21-16;/h2-8H,1H3,(H2-,17,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLAQUHRDORRNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.